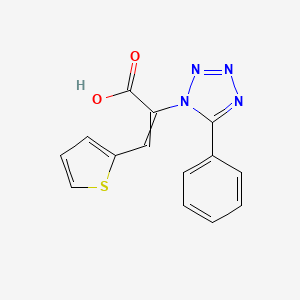

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid

CAS No.: 36283-09-7

Cat. No.: VC2429817

Molecular Formula: C14H10N4O2S

Molecular Weight: 298.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36283-09-7 |

|---|---|

| Molecular Formula | C14H10N4O2S |

| Molecular Weight | 298.32 g/mol |

| IUPAC Name | 2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20) |

| Standard InChI Key | QFQXXYIFABZRMF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification and Molecular Properties

2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid is cataloged under the Chemical Abstracts Service number 36283-09-7 and can be found in various chemical databases such as PubChem and ChemSpider, which provide detailed information about its properties and potential applications. This compound presents a complex molecular architecture that contributes to its distinctive chemical behavior and biological activity potential.

Table 1: Physical and Chemical Properties of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid

| Property | Value |

|---|---|

| CAS Number | 36283-09-7 |

| Molecular Formula | C14H10N4O2S |

| Molecular Weight | 298.32 g/mol |

| Chemical Class | Tetrazole derivative, Thiophene derivative |

| Physical State | Solid (at standard conditions) |

| Primary Functional Groups | Tetrazole ring, Carboxylic acid, Thiophene ring |

Structural Features and Chemical Bonding

The presence of both the tetrazole ring and the carboxylic acid group creates a molecule with interesting acid-base properties, as tetrazoles can function as bioisosteres of carboxylic acids in many biochemical contexts. This structural arrangement allows the compound to potentially interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Synthesis Methods and Reaction Pathways

General Synthetic Approaches

The synthesis of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid typically involves several steps, beginning with the formation of the tetrazole ring followed by functionalization to introduce the thiophene ring. Various synthetic pathways have been developed, differing in starting materials, reaction conditions, and expected yields.

One reported method for the synthesis of related tetrazole compounds yields up to 88% for 5-phenyltetrazole using a green catalyst under controlled conditions. This approach might be adaptable to the synthesis of our target compound with appropriate modifications. The synthetic strategy generally involves careful control of reaction conditions to ensure regioselectivity in the formation of the tetrazole ring and subsequent functionalization steps.

Structure-Activity Relationships and Molecular Design

Electronic Properties and Biological Activity Correlation

The biological activities of tetrazole-thiophene hybrids, including 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid, are significantly influenced by their electronic properties. The tetrazole ring introduces a highly polarized region with multiple nitrogen atoms capable of engaging in hydrogen bonding and coordination with metal ions in biological systems .

The thiophene moiety, on the other hand, contributes aromatic character and sulfur-mediated interactions that can enhance binding affinity to specific protein pockets. The combination of these structural elements in 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid creates a molecule with a unique electronic distribution that may target specific biological receptors or enzymes with high selectivity.

Structural Modifications and Activity Optimization

Understanding the structure-activity relationships of 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid can guide the design of more effective derivatives. Potential modifications might include:

-

Substitution on the phenyl ring to modulate electronic properties and hydrophobicity

-

Modification of the thiophene ring, potentially replacing it with other heterocycles

-

Alteration of the prop-2-enoic acid linker to adjust conformational flexibility

-

Introduction of additional functional groups to enhance target binding or improve pharmacokinetic properties

These structural modifications could be systematically explored to develop compounds with enhanced biological activities, improved pharmacokinetic profiles, or reduced toxicity, potentially leading to the development of novel therapeutic agents.

Applications in Medicinal Chemistry

Bioisosteric Replacement Strategies

One of the key applications of tetrazole-containing compounds in medicinal chemistry is their use as bioisosteres for carboxylic acids. The tetrazole ring in 2-(5-Phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid, in combination with the actual carboxylic acid group present in the molecule, creates interesting possibilities for comparing the effects of both functionalities within the same molecular framework.

This dual presence of tetrazole and carboxylic acid could provide valuable insights into bioisosteric replacement strategies, potentially leading to the development of compounds with improved pharmacological profiles. Such strategies are particularly relevant in cases where traditional carboxylic acid-containing drugs suffer from metabolic instability or poor bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume